ortho-Phosphate

Analytical Chemistry Phosphate Speciation Ion Chromatography

The target compound, ortho-Phosphate (CAS 11-36-9), is a chemical entity with the molecular formula C7H7ClN2O4S. While often associated with the inorganic phosphate ion in broader literature, the specific CAS designation corresponds to a distinct organic compound used as a research intermediate.

Molecular Formula C7H7ClN2O4S
Molecular Weight 0
CAS No. 11-36-9
Cat. No. B1173645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameortho-Phosphate
CAS11-36-9
Molecular FormulaC7H7ClN2O4S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ortho-Phosphate (CAS 11-36-9): Scientific Identity and Analytical Differentiation for Informed Procurement


The target compound, ortho-Phosphate (CAS 11-36-9), is a chemical entity with the molecular formula C7H7ClN2O4S . While often associated with the inorganic phosphate ion in broader literature, the specific CAS designation corresponds to a distinct organic compound used as a research intermediate . Notably, in analytical contexts where the term 'orthophosphate' denotes the inorganic H3O4P species, it serves as a primary analyte that must be differentiated from condensed phosphates like pyrophosphate (P2O7) and tripolyphosphate (P3O10) due to their distinct chemical behaviors and detection characteristics [1].

Why Generic 'Phosphate' Substitution is Analytically Inadmissible: The Ortho-Phosphate Differentiation Mandate


In scientific and industrial workflows, treating 'phosphate' as a monolith leads to significant quantitation errors and process failures. Orthophosphate, pyrophosphate, and tripolyphosphate possess distinct chemical structures and, critically, different analytical signatures. A method optimized for total phosphorus via digestion will not differentiate between these species, whereas a speciation method reveals orthophosphate's unique behavior, such as its role as a stable degradation product of polyphosphates during storage [1]. Furthermore, the choice of analytical technique directly impacts the detected orthophosphate concentration; colorimetric methods are prone to overestimation due to the hydrolysis of labile organic phosphorus, a systematic error that ion chromatography avoids [2]. Selecting a compound or an analytical standard without accounting for these speciation and method-dependent biases invalidates comparative data and undermines process control.

Quantitative Differentiation of Ortho-Phosphate: A Comparative Evidence Guide for Analytical and Process Selection


Superior Detection Limit of Orthophosphate via Ion Chromatography for Trace-Level Speciation

In the analysis of polyphosphate fertilizers, ion chromatography (IC) provides a lower detection limit for orthophosphate compared to pyrophosphate and tripolyphosphate, enabling more sensitive trace analysis. For orthophosphate, the detection limit is 0.02 mg P L-1, which is superior to 0.03 mg P L-1 for pyrophosphate and 0.05 mg P L-1 for tripolyphosphate [1]. Furthermore, the working range for orthophosphate quantification via IC is 0.02–200 mg P L-1, which is a 100-fold wider dynamic range compared to colorimetry (0.02–2 mg P L-1) [1]. In a separate trace-level analysis in soil solutions, IC achieved a detection limit of 0.05 μg P L-1 for orthophosphate [2]. This is in stark contrast to a colorimetric method, which not only had a higher limit of sensitivity but also systematically overestimated orthophosphate due to the hydrolysis of organic phosphorus [2].

Analytical Chemistry Phosphate Speciation Ion Chromatography Soil Science

Method-Dependent Quantitation Bias: Orthophosphate Overestimation by Spectrophotometry

The choice of analytical methodology directly impacts the reported concentration of orthophosphate. In a study of phosphates in salted cod, total phosphate content measured by spectrophotometry was found to be higher than that measured by ion chromatography (IC) [1]. While the precise quantitative difference was not provided as a single value, the study explicitly states that the lower values obtained by IC were 'explained by difference in sample preparation' and the ability of IC to separately determine soluble phosphate species, whereas spectrophotometry measures total soluble phosphorus which may include non-orthophosphate forms [1]. This confirms a positive bias in spectrophotometric methods when applied to orthophosphate in complex biological matrices. A similar systematic error was observed in soil solution analysis, where colorimetry overestimated orthophosphate due to hydrolysis of organic phosphorus [2].

Analytical Chemistry Method Validation Spectrophotometry Ion Chromatography Food Science

Selectivity in Co-Existing Phosphate Systems: Orthophosphate as a Non-Interfering Species

In a method for the quantitative determination of triphosphate, orthophosphate is explicitly demonstrated to be a non-interferent. The study reports that there is no interference from orthophosphate in the estimation of triphosphate, even when orthophosphate constitutes up to 5% of the sample by weight [1]. This finding underscores the chemical inertness of orthophosphate under the specific reaction conditions used for triphosphate precipitation, highlighting its unique selectivity profile compared to other phosphate species which may interfere. This is a critical point of differentiation from pyrophosphate, which would require different reaction conditions to avoid co-precipitation.

Analytical Chemistry Gravimetry Selectivity Phosphate Salts

Superior LOD for Orthophosphate by Electrochemical Detection vs. EPA Colorimetry

A novel electrochemical adaptation of the standard EPA colorimetric method for orthophosphate provides significantly enhanced sensitivity. The electrochemical method achieved a limit of detection (LOD) of 0.3 μg P L-1 [1]. This is in comparison to the standard colorimetric molybdenum blue method, for which a typical LOD is 0.04 μM (approx. 1.24 μg P L-1) [2], and other studies reporting higher LODs. The electrochemical method also provides a wider linear dynamic range of 0.5–20 μg P L-1 [1]. Furthermore, the electrochemical protocol eliminates the 5-minute reaction time required in the colorimetric approach and does not require the use of ascorbic acid and antimony potassium tartrate as reducing agents [1].

Analytical Chemistry Electrochemistry Environmental Monitoring Method Development

Ortho-Phosphate (CAS 11-36-9): Evidence-Based Optimal Application Scenarios for Research and Industry


Environmental Monitoring of Eutrophication: Ultra-Trace Orthophosphate Quantification

In environmental water monitoring, accurately quantifying trace levels of orthophosphate is critical for assessing eutrophication risk. The evidence shows that colorimetric methods systematically overestimate orthophosphate due to hydrolysis of organic phosphorus [1]. Therefore, for applications requiring unbiased, ppb-level data in complex matrices (e.g., soil water, surface water), ion chromatography (IC) is the superior choice. IC achieves an LOD of 0.05 μg P L-1 and avoids the positive bias of colorimetry, making it essential for accurate speciation and regulatory compliance reporting [1].

Quality Control in Food Processing: Tracking Polyphosphate Degradation

In food science, added polyphosphates (pyro- and tripolyphosphate) degrade into orthophosphate over time, altering product texture and water-holding capacity. To monitor this degradation accurately, a speciation method is required. The evidence demonstrates that spectrophotometric total phosphate assays yield overestimated values compared to ion chromatography (IC), which can individually quantify the orthophosphate degradation product [2]. Therefore, IC is the required analytical approach for quality control labs aiming to precisely track polyphosphate stability and shelf-life in processed foods like salted cod or meat products [2].

Analytical Method Development: Achieving Lower Detection Limits with Electrochemical Sensors

For researchers developing portable, point-of-site sensors for orthophosphate, the electrochemical adaptation of the molybdenum blue method offers a clear performance advantage. The data show that an electrochemical protocol using cyclic voltammetry achieves an LOD of 0.3 μg P L-1, which is approximately 4-fold lower than the standard colorimetric method [3]. Crucially, this method also eliminates the 5-minute reaction time and the need for reducing agents like ascorbic acid, providing a faster, simpler, and more sensitive platform for field-deployable water analysis devices [3].

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